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Compound of Interest

Compound Name: 4-[(Methylamino)methyl]phenol

CAS No.: 78507-19-4

Cat. No.: B3022743

Get Quote

4-[(Methylamino)methyl]phenol, also known by its IUPAC name 4-

(methylaminomethyl)phenol, is a crystalline organic compound.[1][2] Its identity is

unequivocally established by its Chemical Abstracts Service (CAS) Registry Number: 78507-

19-4.[1][2] The molecule's structure is foundational to its chemical reactivity and potential

biological activity, featuring a phenol ring substituted at the para position with a methylamino-

methyl group.

Table 1: Physicochemical and Identification Properties
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Synthesis and Characterization
The synthesis of 4-[(Methylamino)methyl]phenol is most effectively achieved via the Mannich

reaction. This classic organic reaction is chosen for its efficiency in aminomethylating acidic

protons, such as the one found on the phenolic ring, using formaldehyde and a secondary

amine.

Synthetic Workflow: Mannich Reaction
The causality behind this choice of reaction lies in the high reactivity of the phenol ring at the

ortho and para positions towards electrophilic aromatic substitution. The Mannich reaction

generates an in-situ electrophile (an iminium ion from formaldehyde and methylamine) that

readily attacks the electron-rich phenol ring.
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Caption: Proposed synthetic workflow for 4-[(Methylamino)methyl]phenol via the Mannich

reaction.

Detailed Synthesis Protocol
This protocol is a self-validating system; successful isolation of a product with the expected

spectral data confirms the reaction's efficacy.

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux

condenser, dissolve phenol (1.0 eq) in ethanol. Cool the flask to 0°C in an ice bath.

Reagent Addition: To the cooled solution, slowly add aqueous methylamine (1.2 eq) followed

by aqueous formaldehyde (1.2 eq). The slow addition is crucial to control the initial

exothermic reaction.

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Subsequently, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using

Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature. Carefully

neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃) until

effervescence ceases.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3 x 50 mL). The choice of ethyl acetate provides a good balance of polarity for

extracting the product while leaving inorganic salts in the aqueous layer.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. Purify the resulting crude solid using flash column

chromatography on silica gel.

Characterization: Confirm the identity and purity of the white to yellowish solid product using

¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
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Potential Biological Activity and Mechanisms of
Action
While direct pharmacological data for 4-[(Methylamino)methyl]phenol is limited, its structural

motifs allow for informed hypotheses regarding its potential biological roles. The structure

shares features with known bioactive molecules, including biogenic amines and quorum

sensing inhibitors.

Structural Analogy to Adrenergic Agents
The compound can be viewed as a structural analog of sympathomimetic amines like

synephrine. The core phenethylamine backbone is present, suggesting a potential interaction

with adrenergic receptors. Binding to these receptors could elicit a range of physiological

responses, making this an important area for screening in drug development.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Hypothetical signaling pathway via adrenergic receptor modulation.

Quorum Sensing Inhibition
The isomeric compound, 2-[(Methylamino)methyl]phenol, has been demonstrated to inhibit

biofilm formation in Staphylococcus aureus by targeting the quorum regulator SarA.[4][5] This

precedent strongly suggests that 4-[(Methylamino)methyl]phenol should be investigated for

similar antivirulence properties. The mechanism likely involves competitive binding to the
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regulatory protein, thereby down-regulating the expression of virulence factors. This makes the

compound a valuable tool for research into novel antimicrobial strategies that circumvent

traditional antibiotic resistance.

Tyrosinase Inhibition
Many 4-substituted phenols are known to interact with tyrosinase, the key enzyme in melanin

synthesis.[6] These compounds can act as substrates or inhibitors, leading to depigmentation.

This class of compounds is studied for treating hyperpigmentation disorders and has potential

applications in melanoma therapy by increasing the immunogenicity of melanoma cells.[6]

Therefore, evaluating the effect of 4-[(Methylamino)methyl]phenol on tyrosinase activity is a

logical and compelling avenue of research.

Applications in Research and Drug Development
The utility of 4-[(Methylamino)methyl]phenol extends across several domains:

Synthetic Building Block: It serves as a versatile precursor for the synthesis of more complex

molecules, including potential drug candidates, dyes, and polymers.[1] The presence of two

reactive sites (the phenolic hydroxyl and the secondary amine) allows for sequential and

diverse chemical modifications.

Lead Compound Discovery: As outlined above, its structural characteristics make it a prime

candidate for screening in assays for adrenergic activity, quorum sensing inhibition, and

tyrosinase modulation.

Biochemical Probe: In biochemical research, it can be used to probe the active sites of

enzymes or receptors that recognize phenolic or aminomethyl moieties.[1]

Analytical Methodologies
Rigorous analytical control is essential to ensure the identity, purity, and quality of 4-
[(Methylamino)methyl]phenol for any research application.

Chromatographic Purity Assessment
Protocol: High-Performance Liquid Chromatography (HPLC)
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System: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1%

trifluoroacetic acid, TFA), for example, a 30:70 (v/v) ratio. The TFA is critical for good peak

shape by protonating the amine.

Flow Rate: 1.0 mL/min.

Detection: UV at 275 nm.

Sample Preparation: Dissolve a precisely weighed sample (~1 mg/mL) in the mobile phase.

Analysis: Inject 10 µL and integrate the peak area. Purity is calculated as the percentage of

the main peak area relative to the total peak area.

Structural Confirmation
Table 2: Representative Analytical Techniques for Structural Elucidation
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Safety, Handling, and Storage
Proper handling is imperative to ensure laboratory safety.
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Hazard Identification: The compound is classified as harmful if swallowed, a skin irritant, a

cause of serious eye damage, and may cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles

with side shields, and a lab coat.[1] Work in a well-ventilated fume hood to avoid inhalation of

dust.

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g.,

nitrogen or argon) at 2–8 °C.[1] This prevents oxidation and degradation.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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